(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine
Description
Properties
IUPAC Name |
1-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c1-8(9-2-3-9)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIPCBJCQOSKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Cyclopropylethyl Fragment
- Starting from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate, the cyclopropyl ring is functionalized to introduce a bromide substituent using phosphorus tribromide under basic conditions.
- The bromide intermediate is then converted to a nitrile via reaction with potassium cyanide in DMSO.
- Subsequent reduction of the nitrile to the corresponding amine is achieved using lithium aluminum hydride (LiAlH4), yielding the cyclopropylethyl amine intermediate.
Synthesis of the (2,4-Dichlorophenyl)methyl Moiety
- The dichlorophenyl group is introduced through selective chlorination of phenyl rings at the 2 and 4 positions.
- Benzyl derivatives bearing the dichlorophenyl substituent are prepared and functionalized to enable coupling with the cyclopropylethyl amine.
Coupling to Form the Target Amine
- The amine intermediate from the cyclopropylethyl fragment is coupled with the dichlorophenylmethyl derivative using coupling reagents such as carbonyldiimidazole (CDI).
- Reductive amination is employed to form the secondary amine linkage, typically using sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent.
- Oxidation steps using Dess-Martin periodinane may be included to convert alcohol intermediates to aldehydes, facilitating reductive amination.
Representative Synthetic Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | PBr3, basic conditions | Cyclopropylcarbinyl bromide | High (literature reported >80%) |
| 2 | Cyclopropylcarbinyl bromide | KCN, DMSO | Cyclopropyl nitrile | High |
| 3 | Cyclopropyl nitrile | LiAlH4 | Cyclopropylethyl amine | High |
| 4 | 2,4-Dichlorobenzyl derivative | Chlorination, functionalization | 2,4-Dichlorophenylmethyl intermediate | Moderate to high |
| 5 | Cyclopropylethyl amine + 2,4-Dichlorophenylmethyl intermediate | CDI coupling, NaBH(OAc)3 reductive amination | (1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine | Moderate to high |
Research Findings and Data Tables
Although direct data specific to this compound preparation is limited in publicly available sources, related compounds with similar structural motifs have been synthesized and characterized extensively. For example, studies on cyclopropylmethyl-linked amines demonstrate:
- The use of trans-cyclopropylmethyl linkers enhances receptor selectivity in dopamine receptor ligands.
- Reductive amination using sodium triacetoxyborohydride provides high yields and selectivity for secondary amine formation.
- Oxidation of alcohol intermediates to aldehydes using Dess-Martin periodinane is efficient and compatible with sensitive groups.
Table 1. Binding Affinity and Pharmacological Data of Related Cyclopropylmethyl Amines (Representative)
| Compound ID | Structure Feature | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2/D3) |
|---|---|---|---|---|
| Compound 10 | Piperazine derivative with cyclopropylmethyl | 493 ± 28 | 34.7 ± 0.67 | 14 |
| Compound 18a | trans-Cyclopropylmethyl linked amide | ~1 nM (high affinity) | ~1 nM | ~1 (balanced) |
Note: These data are from analogues with similar cyclopropylmethyl linkers and may inform synthetic optimization for the target compound.
Analytical and Process Notes
- Purity and Isomer Considerations: The cyclopropyl ring can exist in different stereochemical forms (cis/trans). Synthetic routes often control stereochemistry to optimize biological activity.
- Solvent Choice: Diglyme and DMSO are commonly used solvents for high-temperature cyclization and nucleophilic substitution steps.
- Coupling Agents: Carbonyldiimidazole (CDI) is preferred for amide bond formation due to mild conditions and high efficiency.
- Reduction Conditions: Sodium triacetoxyborohydride is favored for reductive amination due to its selectivity and compatibility with sensitive functional groups.
- Oxidation: Dess-Martin periodinane is used for mild oxidation of alcohols to aldehydes without overoxidation.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Dichlorophenyl vs. Methoxyphenyl
A closely related analog, (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine , replaces the chlorine atoms with methoxy groups. Methoxy substituents are electron-donating, which could enhance solubility but reduce electrophilic interactions compared to the electron-withdrawing chlorine atoms in the target compound. Such differences may impact binding affinity to biological targets, such as enzymes or receptors .
Thiadiazole Derivatives with Dichlorophenyl Moieties
Compound 4e (N‐(2,4‐dichlorophenyl)‐5‐[(5‐isopropyl‐2‐methylphenoxy)methyl]‐1,3,4‐thiadiazol‐2‐amine) demonstrates potent carbonic anhydrase I (hCA I) inhibition (Ki = 0.73 ± 0.07 µM), outperforming the standard acetazolamide (Ki = 14.58 ± 0.91 µM) . While the target compound lacks the thiadiazole scaffold, the shared 2,4-dichlorophenyl group suggests that this moiety may enhance enzyme-binding interactions.
Triazole Antifungal Agents
Propiconazole and etaconazole, triazole-containing antifungals with 2,4-dichlorophenyl groups, highlight the role of halogenated aromatic systems in antimicrobial activity. These compounds inhibit fungal ergosterol biosynthesis, a mechanism distinct from amine-based compounds like the target molecule. However, the dichlorophenyl group’s lipophilicity likely contributes to membrane penetration in both cases .
Amine Derivatives with Varied Aromatic Substitutions
The compound 1-(4-chlorophenyl)ethylamine (C15H25ClN2) features a single chlorine substituent and a dimethylamino group, which may enhance solubility and alter receptor-binding profiles compared to the dichlorophenyl and cyclopropylethyl groups in the target compound .
Structural and Functional Data Table
Key Research Findings and Implications
- Enzyme Inhibition : The 2,4-dichlorophenyl group is critical in enhancing binding to hCA I, as seen in compound 4e . The target compound’s amine group may engage in hydrogen bonding, analogous to thiadiazole’s sulfonamide in 4e.
- Antimicrobial Potential: Dichlorophenyl-containing triazoles (e.g., propiconazole) suggest that the target compound’s aromatic system could be leveraged in antimicrobial design, though scaffold differences may necessitate structural optimization .
- Physicochemical Properties: The cyclopropane ring increases rigidity and lipophilicity, which may improve blood-brain barrier penetration compared to non-cyclic analogs .
Biological Activity
(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClN
- CAS Number : 1155988-67-2
This compound features a cyclopropyl group attached to an ethyl chain, which is further linked to a dichlorophenylmethyl moiety. The presence of chlorine substituents enhances its biological activity by influencing the compound's reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that this compound may act as a selective inhibitor for certain kinases, which are critical in regulating cell proliferation and survival pathways.
Key Mechanisms Include:
- Inhibition of Kinase Activity : The compound has shown promise in inhibiting cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
- Modulation of Signal Transduction Pathways : It may influence pathways involved in apoptosis and cellular stress responses.
Studies have demonstrated that this compound affects various biochemical processes:
- Enzyme Inhibition : It has been reported to inhibit CDK7, leading to altered phosphorylation states of target proteins involved in cell cycle progression.
- Cellular Metabolism : The compound impacts metabolic pathways by modulating the activity of enzymes involved in nucleotide metabolism, affecting key metabolites necessary for cellular functions.
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | CDK7 inhibition |
| MCF-7 | 3.8 | Induction of apoptosis |
| A549 | 6.0 | Disruption of cell cycle |
In Vivo Studies
In vivo studies using animal models have evaluated the pharmacokinetics and therapeutic efficacy of this compound. Notable findings include:
- Dosage Effects : Lower doses effectively inhibit tumor growth without significant toxicity, while higher doses may lead to adverse effects.
- Tissue Distribution : The compound shows preferential accumulation in tumor tissues compared to normal tissues, suggesting potential for targeted therapy.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in mice bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to control groups, emphasizing its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results demonstrated that it could reduce markers of oxidative stress and improve neuronal survival rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
